molecular formula C14H14Cl2N4O3 B11451792 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide

Cat. No.: B11451792
M. Wt: 357.2 g/mol
InChI Key: WKUMWTSCQJZAMF-UHFFFAOYSA-N
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Description

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The methyl group on the pyrazole ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated pyrazole is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic route with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Reduction: Lithium aluminum hydride, hydrogen gas with a nickel catalyst.

    Substitution: Sodium methoxide, ammonia, thiourea.

Major Products

    Aminated derivatives: Formed by reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of chlorine atoms.

Scientific Research Applications

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agrochemicals: It is explored for its use as a pesticide or herbicide due to its biological activity.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorinated pyrazole ring can also interact with proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide: Lacks the nitro group, which may affect its biological activity.

    4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide: Lacks the methyl group, which may influence its chemical reactivity and biological properties.

Uniqueness

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)butanamide is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H14Cl2N4O3

Molecular Weight

357.2 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-chlorophenyl)butanamide

InChI

InChI=1S/C14H14Cl2N4O3/c1-9-13(16)14(20(22)23)18-19(9)7-3-6-12(21)17-11-5-2-4-10(15)8-11/h2,4-5,8H,3,6-7H2,1H3,(H,17,21)

InChI Key

WKUMWTSCQJZAMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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